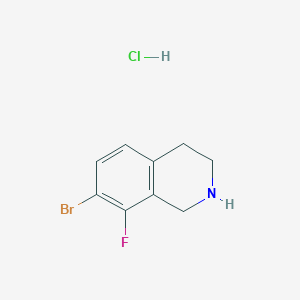

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

属性

IUPAC Name |

7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAVAZAQHPWHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps :

Condensation Reaction: 4-Acetamidobenzaldehyde is condensed with benzaldehyde under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

Bromination: The ketone compound is then reacted with 3-bromo-1-propene to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Fluorination: The brominated compound is further reacted with a fluorinating agent to introduce the fluorine atom at the 8th position.

Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications :

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structural Comparison with Positional Isomers

Positional isomerism significantly impacts the properties of halogenated tetrahydroisoquinolines. Key analogs include:

- Electronic Effects : Adjacent halogens (e.g., 7-Bromo-6-fluoro) may induce steric hindrance and alter electron distribution, affecting receptor binding .

- Solubility : Hydrochloride salts enhance water solubility, critical for bioavailability. The 6-Bromo-8-fluoro analog (MW 266.54) shows slightly lower molecular weight due to hydrogen count variations .

Comparison with Halogen-Substituted Analogues

Replacing fluorine with other halogens or omitting it alters physicochemical properties:

- Impact of Fluorine: Fluorine’s electronegativity increases polarity and metabolic stability compared to non-fluorinated analogs (e.g., 7-Bromo derivative, MW 252.55) .

- Steric Effects: The 4,4-dimethyl group in 8-Bromo-4,4-dimethyl-...

Impact of Additional Substituents

Methoxy, nitro, or methyl groups further diversify tetrahydroisoquinoline derivatives:

- Methoxy Groups : Electron-donating methoxy substituents (e.g., 8-Bromo-6-methoxy) improve solubility but may reduce CNS activity due to increased polarity .

- Dimethoxy Derivatives : 6,7-Dimethoxy-1-phenyl-... (MW 305.79) demonstrates structural motifs common in CNS drugs, highlighting the role of substituent positioning in pharmacological activity .

生物活性

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinoline (THIQ) family, a class of compounds known for their diverse biological activities. The unique combination of bromine and fluorine substituents at specific positions on the isoquinoline ring structure may significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.55 g/mol. The structural features include:

- Bromine at position 7 : This halogen can participate in nucleophilic substitution reactions.

- Fluorine at position 8 : Its electronegativity enhances electrophilic character, potentially increasing biological reactivity.

Biological Activity Overview

Research indicates that THIQ derivatives exhibit a wide range of biological activities including:

- Antimicrobial properties : THIQs have shown efficacy against various pathogens.

- Neuroprotective effects : Compounds in this class are being studied for their potential in treating neurodegenerative diseases.

- Anticancer activity : Some THIQ derivatives have been reported to inhibit cancer cell proliferation.

Table 1: Comparison of Biological Activities of THIQ Derivatives

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anticancer Activity |

|---|---|---|---|

| 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | Moderate | Potential | Significant |

| 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | High | Moderate | Moderate |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Low | High | Low |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, it could target enzymes related to neurotransmitter metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may modulate synaptic transmission and neuroprotection.

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for the formation of various derivatives that may have enhanced biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of THIQ derivatives in medicinal chemistry:

- Neurodegenerative Diseases : Research has indicated that certain THIQ analogs can protect neuronal cells from oxidative stress and apoptosis. For instance, a study demonstrated that a derivative with similar structural features improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.

- Cancer Therapy : A series of experiments showed that compounds like 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : In vitro studies reported that THIQ derivatives displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative was found to have an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do substituent positions influence reaction efficiency?

- Methodology : Multi-step synthesis typically begins with halogenation (bromination/fluorination) of a tetrahydroisoquinoline precursor, followed by cyclization and HCl salt formation. For example, fluorination at the 8-position may require electrophilic substitution using Selectfluor™ under anhydrous conditions, while bromination at the 7-position could involve N-bromosuccinimide (NBS) in dichloromethane . Substituent steric and electronic effects (e.g., fluorine's electron-withdrawing nature) influence reaction rates and regioselectivity.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C, 19F) to confirm substituent positions and aromaticity loss in the tetrahydroisoquinoline core.

- LC-MS or HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% typical for research-grade material) .

- Elemental analysis to verify halogen content (Br, F) and HCl salt stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers at room temperature (RT) or 4°C, depending on hygroscopicity. Avoid prolonged exposure to moisture, as HCl salts may hydrolyze. Use desiccants (silica gel) and monitor via periodic HPLC analysis. PPE (gloves, goggles) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for halogenation steps.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for cyclization .

- Data Analysis : Track byproduct formation via LC-MS and adjust stoichiometry of brominating/fluorinating agents accordingly .

Q. What strategies resolve contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers)?

- Methodology :

- Solubility assays : Perform shake-flask experiments at varying pH (2–12) and temperatures (4–37°C).

- Co-solvent systems : Test DMSO-water mixtures (e.g., 10% DMSO) for biological assays.

- Dynamic light scattering (DLS) : Check for micelle formation in aqueous solutions, which may falsely indicate solubility .

Q. How can researchers design binding assays to study this compound's interaction with neuronal receptors?

- Methodology :

- Radioligand displacement assays : Use ³H-labeled ligands (e.g., σ₁ receptor antagonists) in brain membrane homogenates.

- Computational docking : Model the compound's interaction with receptor active sites (e.g., monoamine transporters) using Schrödinger Suite or AutoDock.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 7-Cl or 8-MeO derivatives) to identify critical substituents .

Q. What accelerated stability studies are recommended for long-term storage?

- Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC monitoring : Quantify degradation products (e.g., dehalogenated or oxidized species) over 1–3 months.

- Kinetic modeling : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf life .

Q. How do researchers reconcile discrepancies in biological activity data across cell lines?

- Methodology :

- Cell line validation : Ensure consistent expression of target receptors (e.g., via qPCR or Western blot).

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to identify interspecies differences (human vs. rodent).

- CYP450 inhibition assays : Test for off-target effects that may skew IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。